2,6-Dideoxy-2,6-iminoheptitol
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Overview
Description
(2r,3r,5s,6r)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol is a complex organic compound characterized by its multiple hydroxyl groups and piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r,5s,6r)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. One common method includes the use of butyl lithium or magnesium bromide as reagents to facilitate the addition of aldehyde groups to a bromide precursor . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2r,3r,5s,6r)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2r,3r,5s,6r)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structure allows it to interact with various biological molecules, making it a valuable tool for studying biochemical processes.
Medicine
In medicine, (2r,3r,5s,6r)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors involved in diseases such as diabetes and obesity .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (2r,3r,5s,6r)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with multiple hydroxyl groups, such as:
- (2r,3r,5s,6r)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol analogs with different substituents on the piperidine ring.
- Piperidine-3,4,5-triol derivatives with varying degrees of hydroxylation.
Uniqueness
What sets (2r,3r,5s,6r)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol apart from similar compounds is its specific stereochemistry and the presence of multiple hydroxyl groups. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,6-bis(hydroxymethyl)piperidine-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVUFWXGNIFGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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